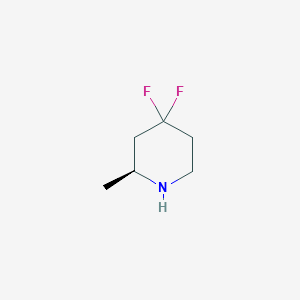

(2S)-4,4-Difluoro-2-methylpiperidine

Description

(2S)-4,4-Difluoro-2-methylpiperidine (CAS: 2165831-10-5) is a chiral piperidine derivative featuring two fluorine atoms at the 4-position and a methyl group at the 2S position of the six-membered ring. Its molecular formula is C₆H₁₁F₂N (MW: 135.16 g/mol), and it is stored under cool (2–8°C), dry, and dark conditions due to its sensitivity . The compound is classified as hazardous (UN# 2924), with risks including skin corrosion (H314) and flammability (H226) . Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and ligand synthesis, with fluorinated analogs often exhibiting enhanced metabolic stability and bioavailability.

Properties

IUPAC Name |

(2S)-4,4-difluoro-2-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N/c1-5-4-6(7,8)2-3-9-5/h5,9H,2-4H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDFARYMAXVXRI-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(CCN1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4,4-Difluoro-2-methylpiperidine typically involves the fluorination of a piperidine precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by fluorine atoms. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and decomposition of the reagents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of fluorinating agents in large-scale production requires stringent safety measures due to their reactivity and potential hazards.

Chemical Reactions Analysis

Types of Reactions

(2S)-4,4-Difluoro-2-methylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its pharmacological properties.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Orexin Receptor Antagonism

One of the primary applications of (2S)-4,4-difluoro-2-methylpiperidine is as an orexin receptor antagonist. Research indicates that compounds with this piperidine structure can effectively inhibit orexin receptors, which are implicated in various disorders such as obesity, sleep disorders, and addiction. The antagonistic activity at orexin receptors can lead to therapeutic benefits in conditions like hypertension and heart failure by modulating the autonomic nervous system's response to stressors .

2. Neurodegenerative Disease Treatment

Enzyme Inhibition

1. Acetylcholinesterase Inhibition

This compound has been studied for its potential as an acetylcholinesterase inhibitor. This activity is particularly relevant for developing treatments for Alzheimer's disease, where enhancing cholinergic transmission can alleviate cognitive deficits. The difluoromethyl substitution enhances binding affinity to the enzyme, making it a candidate for further development .

2. Antimicrobial Activity

Research on related piperidine derivatives suggests that this compound may exhibit antimicrobial properties. Studies have shown significant antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, indicating potential applications in treating bacterial infections .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (2S)-4,4-Difluoro-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Piperidine Derivatives

(2S)-4,4-Difluoropiperidine-2-carboxylic Acid (CAS: 403503-73-1)

- Structural Differences : Replaces the methyl group at C2 with a carboxylic acid moiety.

- Impact on Properties : The carboxylic acid introduces polarity, increasing water solubility but reducing lipophilicity compared to the methyl-substituted analog. This structural variation makes it suitable for applications requiring hydrogen bonding, such as enzyme inhibition .

- Synthesis : Both compounds likely share similar fluorination steps, but the carboxylic acid derivative requires additional oxidation or hydrolysis steps.

(R)-4,4-Difluoro-2-methylpiperidine Hydrochloride (SY465614)

- Such salts are preferred in pharmaceutical formulations for controlled release .

Non-Fluorinated Piperidine Analogs

6,6'-Dimethyl-2,2'-Dipyridyl (CAS: 4411-80-7)

- Structural Differences : A bipyridine with methyl groups at C6 and C6', lacking the piperidine ring and fluorine atoms.

- Applications : Primarily used as a ligand in coordination chemistry. The absence of fluorine reduces electron-withdrawing effects, altering metal-binding affinity compared to fluorinated piperidines .

b. (4R,5R)-Ethyl 5-Nitro-2-oxo-piperidine-3-carboxylate (Derivative from )

Cyclohexane and Menthol Derivatives

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol (Menthol Derivative)

- Structural Differences: A cyclohexanol with isopropyl and methyl groups, lacking the piperidine nitrogen and fluorine.

- Physicochemical Properties: Boiling point (92°C) and lipophilicity (ClogP = 3.38) are lower than fluorinated piperidines, making it volatile and suitable for fragrances.

Comparative Analysis of Key Properties

| Compound | Molecular Formula | Boiling Point | logP (Predicted) | Key Hazards | Applications |

|---|---|---|---|---|---|

| (2S)-4,4-Difluoro-2-methylpiperidine | C₆H₁₁F₂N | N/A | ~1.8 (estimated) | H314, H226 | Pharmaceuticals, ligands |

| (2S)-4,4-Difluoropiperidine-2-carboxylic Acid | C₆H₉F₂NO₂ | N/A | ~0.5 | Not reported | Enzyme inhibitors |

| 6,6'-Dimethyl-2,2'-Dipyridyl | C₁₂H₁₂N₂ | N/A | ~2.1 | H302, H312 | Coordination chemistry |

| (1R,2S,5R)-Menthol Derivative | C₁₀H₂₀O | 92°C | 3.38 | None | Fragrances, cosmetics |

Key Observations:

Fluorine Substitution: The difluoro groups in this compound enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, aligning with trends observed in nucleoside analogs like dFdC ().

Chirality : The S-configuration at C2 may confer selective binding in pharmaceutical targets, similar to chiral menthol derivatives used in enantioselective synthesis .

Hazard Profile: Fluorinated piperidines exhibit greater corrosivity (H314) compared to non-fluorinated cyclohexane derivatives, likely due to increased reactivity of the fluorine atoms .

Biological Activity

(2S)-4,4-Difluoro-2-methylpiperidine is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological applications. This article provides a comprehensive overview of the biological activity of this compound, synthesizing findings from various research studies and case analyses.

This compound is characterized by the presence of two fluorine atoms at the 4-position of the piperidine ring and a methyl group at the 2-position. The fluorination enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors and enzymes. The fluorine atoms in its structure are believed to enhance binding affinity and selectivity towards specific targets, potentially leading to more pronounced biological effects.

Biological Applications

Case Study 1: Orexin Receptor Antagonism

In a study examining the effects of various piperidine derivatives on orexin receptors, this compound was tested for its antagonist properties. The results indicated that compounds with similar structural motifs effectively inhibited orexin receptor signaling pathways, which could be leveraged for therapeutic applications in sleep disorders and obesity management.

Case Study 2: Anticancer Efficacy

A series of experiments evaluated the anticancer activity of fluorinated piperidines against several cancer cell lines. The findings demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxic effects, particularly against breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.